molecular formula C18H21NO2S B2737647 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone CAS No. 1790202-84-4

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone

Cat. No. B2737647
CAS RN: 1790202-84-4
M. Wt: 315.43
InChI Key: QPDHKSBWXPOCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the thiazepane family, which is known for its diverse biological activities.

Scientific Research Applications

Design and Synthesis of Furan Derivatives A series of furan derivatised benzothiazepine analogues were synthesized starting from 1-(furan-2-yl)ethanone. These compounds were synthesized to evaluate their VRV-PL-8a and H+/K+ ATPase inhibitor properties for the potential treatment of inflammatory disorders. This study represents a significant step in the development of new therapeutic agents that mitigate the ulcer-inducing side effects commonly seen with NSAIDs (Lokeshwari et al., 2017).

Photoinduced Direct Oxidative Annulation A novel approach involving photoinduced direct oxidative annulation of furan derivatives has been developed. This method allows for the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. The technique demonstrates the utility of furan derivatives in creating complex molecular structures through efficient and environmentally friendly processes (Zhang et al., 2017).

Biomass-Derived Furanic Compound Reduction The catalytic reduction of biomass-derived furanic compounds has been studied as a pathway to produce valuable chemicals. Furfural and 5-hydroxymethylfurfural (HMF), important biorefinery platform chemicals, can be converted into various products through hydrogenation over heterogeneous catalysts. This research highlights the potential of furanic compounds in sustainable chemical production (Nakagawa et al., 2013).

Molecular Docking Study of Pyrazole Derivatives A novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone derivatives were synthesized and evaluated for their antibacterial activity. Molecular docking studies were conducted to understand the binding interactions of these compounds, revealing potential antibacterial agents with specific efficacy against Gram-positive and Gram-negative bacteria (Khumar et al., 2018).

Synthesis of Furan Derivatives from Nitroalkanes A two-step sequence for synthesizing 2,5-disubstituted furan derivatives from functionalized nitroalkanes was developed, showcasing a method to access complex furan structures. This procedure contributes to the synthesis of pharmaceutical targets, exemplifying the versatility of furan derivatives in medicinal chemistry (Palmieri et al., 2010).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-4-2-5-15(12-14)13-18(20)19-8-7-17(22-11-9-19)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDHKSBWXPOCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone

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